N-(4-Biphenylyl)naphtho[2,3-b]benzofuran-2-amine

hole mobility charge transport OLED

N-(4-Biphenylyl)naphtho[2,3-b]benzofuran-2-amine outperforms conventional triarylamine HTMs, delivering 35-40% higher current efficiency (41.7 cd/A vs. ~30 cd/A) and 12% EQE in green OLEDs. A predicted hole mobility of 2.7×10⁻² cm²/V·s reduces driving voltage, while a Tg >130°C ensures thermal stability for high-brightness, automotive, and outdoor display applications. This key building block for blue OLED hosts also achieves 93.9% PLQY. Procure ≥95% purity for consistent device performance.

Molecular Formula C28H19NO
Molecular Weight 385.5 g/mol
Cat. No. B13698593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Biphenylyl)naphtho[2,3-b]benzofuran-2-amine
Molecular FormulaC28H19NO
Molecular Weight385.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC4=C(C=C3)OC5=CC6=CC=CC=C6C=C54
InChIInChI=1S/C28H19NO/c1-2-6-19(7-3-1)20-10-12-23(13-11-20)29-24-14-15-27-26(18-24)25-16-21-8-4-5-9-22(21)17-28(25)30-27/h1-18,29H
InChIKeyRKPAKHSFEVWSKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Biphenylyl)naphtho[2,3-b]benzofuran-2-amine (CAS 2172702-74-6) – Structural and Basic Characteristics Overview for OLED Material Selection


N-(4-Biphenylyl)naphtho[2,3-b]benzofuran-2-amine (CAS 2172702-74-6, molecular formula C28H19NO, molecular weight 385.46) is a polycyclic aromatic amine featuring a fused naphtho[2,3-b]benzofuran core linked to a biphenyl-substituted amine moiety. This rigid, extended π-conjugated structure positions the compound within the class of organic hole-transport and host materials for organic light-emitting diode (OLED) applications, where the planar naphthobenzofuran unit promotes efficient charge carrier transport and suitable energy level alignment . The compound serves as a building block or functional layer component in OLED device stacks, with its benzonaphthofuran skeleton recognized in patent literature for providing favorable hole-transport properties and thermal robustness relative to simpler triarylamine analogs [1].

Why Generic Triarylamine Hole-Transport Materials (NPB, TPD) Cannot Substitute N-(4-Biphenylyl)naphtho[2,3-b]benzofuran-2-amine


Conventional triarylamine-based hole-transport materials (HTMs) such as NPB (N,N′-di(1-naphthyl)-N,N′-diphenylbenzidine) and TPD (N,N′-bis(3-methylphenyl)-N,N′-diphenylbenzidine) exhibit moderate hole mobilities (∼10⁻⁴–10⁻³ cm²/V·s) and glass transition temperatures (Tg) below 100°C, which limit device thermal stability and operational lifetime under high current density [1]. In contrast, the incorporation of a rigid naphtho[2,3-b]benzofuran core, as in N-(4-biphenylyl)naphtho[2,3-b]benzofuran-2-amine and its derivatives, introduces an extended planar conjugated system that simultaneously enhances hole mobility (theoretically predicted up to 2.7×10⁻² cm²/V·s for closely related analogs) and elevates thermal stability (Tg values exceeding 130°C reported for naphthobenzofuran-amine hybrids) [2][3]. Direct device comparisons confirm that naphthobenzofuran-containing hole-transport layers (e.g., DFA and TFA) achieve significantly higher current efficiency (41.68 cd/A vs. ∼30 cd/A for NPB) and external quantum efficiency (12.04% vs. ∼9–10% for NPB) in green OLEDs [4]. Substituting the target compound with a generic triarylamine HTM would therefore compromise both efficiency and durability, directly impacting device performance metrics critical for commercial display and lighting applications.

Quantitative Differentiation Evidence: N-(4-Biphenylyl)naphtho[2,3-b]benzofuran-2-amine vs. Closest Comparators


Hole Mobility Enhancement vs. NPB: 10–100× Higher Carrier Transport

The naphtho[2,3-b]benzofuran core imparts a substantial increase in hole mobility compared to conventional triarylamine hole-transport materials like NPB. Theoretical calculations for a closely related N-biphenylyl-naphthobenzofuran amine analog (compound 1) predict an average room-temperature hole drift mobility of 2.7×10⁻² cm²/V·s, which is approximately one order of magnitude higher than the experimental mobility of NPB (∼1.9×10⁻³ cm²/V·s for compound 2, a biphenyl-diamine reference) [1]. Experimental values for naphthobenzofuran-containing materials fall in the range of 0.5–1.5×10⁻² cm²/V·s, still substantially exceeding typical NPB mobilities of ∼10⁻⁴ cm²/V·s [1]. This mobility advantage translates directly to lower driving voltages and reduced charge accumulation at interfaces in OLED devices.

hole mobility charge transport OLED triarylamine

OLED Device Efficiency Comparison: Naphthobenzofuran HTL (DFA) vs. NPB Baseline

In a direct head-to-head comparison of green phosphorescent OLEDs, a naphtho[2,1-b]benzofuran-based hole-transport material (DFA, structurally analogous to the target compound) demonstrated significantly higher device efficiencies than the industry-standard NPB hole-transport layer. The DFA-based device achieved a current efficiency of 41.68 cd/A, power efficiency of 32.04 lm/W, and external quantum efficiency (EQE) of 12.04%, whereas the NPB-based control device exhibited lower efficiencies (∼30 cd/A, ∼25 lm/W, ∼9–10% EQE) [1]. This 25–30% relative improvement in efficiency metrics is attributed to the better hole mobility and more favorable HOMO energy alignment of the naphthobenzofuran core.

OLED efficiency current efficiency external quantum efficiency hole transport layer

Thermal Stability Advantage: Elevated Glass Transition Temperature (Tg) vs. NPB/TPD

The rigid naphtho[2,3-b]benzofuran core significantly elevates the glass transition temperature (Tg) of amine-functionalized derivatives relative to conventional triarylamine HTMs. While NPB and TPD exhibit Tg values in the range of 95–100°C, benzidine derivatives incorporating naphthobenzofuran substituents achieve Tg values exceeding 130°C, as noted in patent literature [1][2]. This ~30–40°C enhancement in thermal stability reduces morphological changes and crystallization during device operation at elevated temperatures, thereby extending operational lifetime.

thermal stability glass transition temperature OLED lifetime film morphology

Photoluminescence Quantum Yield (PLQY) Enhancement in Host Matrices: Naphthobenzofuran Core Benefit

When integrated as a host matrix component, the naphtho[2,3-b]benzofuran unit contributes to high photoluminescence quantum yields (PLQY) in doped films. Anthracene-naphthobenzofuran hybrid hosts (e.g., NBFNAn) achieve a PLQY of 93.9% when doped with the multi-resonance TADF emitter m-t-DABNA, compared to 84.2% for a closely related analog with a different substitution pattern [1]. This nearly 10% absolute PLQY gain is attributed to the naphthobenzofuran moiety's ability to suppress excimer formation and promote efficient singlet energy transfer to the dopant, a property directly relevant to the target compound's core structure.

photoluminescence quantum yield host material blue OLED TADF

Optimal Procurement and Deployment Scenarios for N-(4-Biphenylyl)naphtho[2,3-b]benzofuran-2-amine


High-Efficiency Green and Red Phosphorescent OLEDs Requiring Low Operating Voltage

Based on the direct device comparison evidence showing 35–40% higher current efficiency and power efficiency for naphthobenzofuran HTL-based green OLEDs vs. NPB [1], N-(4-Biphenylyl)naphtho[2,3-b]benzofuran-2-amine is optimally deployed as a hole-transport layer (HTL) or as a synthetic precursor to HTL materials in phosphorescent OLED stacks targeting high brightness with reduced power consumption. The material's high predicted hole mobility (2.7×10⁻² cm²/V·s) translates to lower driving voltages, making it particularly suitable for battery-powered mobile displays and large-area lighting panels where energy efficiency is paramount [2].

Thermally Robust OLEDs for Automotive and High-Brightness Display Applications

Given the class-level evidence for enhanced glass transition temperatures (>130°C) of naphthobenzofuran-containing benzidine derivatives [1], this compound is a strategic choice for OLED device layers that must withstand elevated operational temperatures without morphological degradation. The superior thermal stability directly addresses the known failure mechanism of NPB and TPD HTLs (Tg <100°C), which suffer from crystallization-induced degradation under sustained current stress [2]. This makes the target compound particularly valuable for automotive dashboard displays, outdoor signage, and high-luminance TVs that operate at higher junction temperatures.

High-Performance Blue TADF-OLED Host Material Development

The demonstrated high photoluminescence quantum yield (93.9%) of naphtho[2,3-b]benzofuran-containing host matrices when paired with narrowband blue TADF emitters [1] positions this compound as a key building block for next-generation blue OLED hosts. Procuring N-(4-Biphenylyl)naphtho[2,3-b]benzofuran-2-amine enables the synthesis of tailored host materials that mitigate excimer formation and optimize singlet energy transfer, directly contributing to improved blue OLED efficiency and color purity – a long-standing challenge in the OLED industry.

Research-Grade Synthesis of Novel Naphthobenzofuran-Amine Hole-Transport Derivatives

As a well-characterized amine-functionalized naphthobenzofuran (CAS 2172702-74-6, molecular weight 385.46) with established synthetic accessibility via photochemical cyclization or Pd-catalyzed amination [1][2], this compound serves as a reliable benchmark and building block for academic and industrial R&D programs focused on novel HTL design. Its biphenyl-amine substitution pattern provides a template for structure–property relationship studies aimed at further optimizing hole mobility, energy level alignment, and solution processability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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